molecular formula C23H26N4O2S B5143331 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide

4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide

Cat. No. B5143331
M. Wt: 422.5 g/mol
InChI Key: QXEWYQIGXNWJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide, also known as THIP, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. THIP belongs to the class of compounds known as GABAergic drugs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. In

Mechanism of Action

4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide acts on the GABA neurotransmitter system in the brain, specifically by binding to and activating GABA-A receptors. GABA-A receptors are ionotropic receptors that allow chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. By activating GABA-A receptors, this compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of GABA in the brain, suggesting that it enhances the inhibitory effects of GABA by increasing its availability. Additionally, this compound has been shown to increase the levels of neurotrophic factors in the brain, which are important for promoting neuronal survival and growth. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is that it has been extensively studied in animal models, making it a well-established tool for investigating the GABA neurotransmitter system and its role in various neurological and psychiatric disorders. Additionally, this compound has been shown to have a high degree of selectivity for GABA-A receptors, making it a useful tool for studying the specific effects of GABA-A receptor activation.
One limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness as a therapeutic agent. Additionally, this compound has been shown to have sedative effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide research. One area of interest is the development of more selective GABA-A receptor agonists, which may have fewer side effects and greater therapeutic potential than this compound. Additionally, there is interest in investigating the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in investigating the potential use of this compound in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects.

Synthesis Methods

4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-bromo-2-fluorobenzonitrile with 3-thiophenecarboxylic acid to form 4-bromo-2-fluorophenyl 3-thiophenecarboxylate. This compound is then reacted with 4-(4-piperidinyl)-1H-pyrazol-5-amine to form 4-(4-piperidinyl)-1H-pyrazol-5-yl 4-bromo-2-fluorophenyl-3-thiophenecarboxylate. Finally, this compound is reacted with butylamine to form this compound.

Scientific Research Applications

4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been extensively studied for its potential use as a therapeutic agent in a variety of neurological and psychiatric disorders. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a potential treatment option for anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.

properties

IUPAC Name

4-phenyl-N-[2-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-22(8-4-7-18-5-2-1-3-6-18)25-21-9-13-24-27(21)20-10-14-26(15-11-20)23(29)19-12-16-30-17-19/h1-3,5-6,9,12-13,16-17,20H,4,7-8,10-11,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEWYQIGXNWJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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